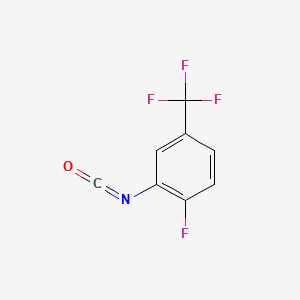

2-Fluoro-5-(trifluoromethyl)phenyl isocyanate

Description

Properties

IUPAC Name |

1-fluoro-2-isocyanato-4-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3F4NO/c9-6-2-1-5(8(10,11)12)3-7(6)13-4-14/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAIKHCBDZGSGHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)N=C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3F4NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70369878 | |

| Record name | 2-Fluoro-5-(trifluoromethyl)phenyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70369878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69922-27-6 | |

| Record name | 2-Fluoro-5-(trifluoromethyl)phenyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70369878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Fluoro-5-(trifluoromethyl)phenyl isocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Fluoro-5-(trifluoromethyl)phenyl isocyanate: Properties, Reactivity, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-5-(trifluoromethyl)phenyl isocyanate is a highly versatile fluorinated building block that has garnered significant attention in medicinal chemistry, materials science, and agrochemical synthesis. The strategic placement of a fluorine atom and a trifluoromethyl group on the phenyl ring imparts unique electronic properties and conformational preferences to the molecule, influencing its reactivity and the biological activity of its derivatives. This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its key reactions, and a discussion of its applications, with a focus on providing actionable insights for laboratory professionals.

Core Properties of this compound

A thorough understanding of the physicochemical properties of a reagent is paramount for its effective and safe use in research and development. The key properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 69922-27-6 | [1][2] |

| Molecular Formula | C₈H₃F₄NO | [1][2] |

| Molecular Weight | 205.11 g/mol | [1][2] |

| Appearance | Clear, colorless liquid | [3] |

| Boiling Point | 53 °C at 2.5 mmHg | [1] |

| Density | 1.418 g/mL at 25 °C | [1] |

| Refractive Index (n²⁰/D) | 1.455 | [1] |

| Flash Point | 71 °C (159.8 °F) - closed cup | [1] |

| Solubility | Reacts with water. Soluble in common organic solvents like dichloromethane, tetrahydrofuran, and toluene. | |

| Sensitivity | Moisture sensitive | [3] |

The Influence of Fluorine and Trifluoromethyl Substituents

The presence of both a fluorine atom at the 2-position and a trifluoromethyl group at the 5-position significantly modulates the reactivity of the isocyanate functional group. The strong electron-withdrawing nature of these substituents increases the electrophilicity of the carbonyl carbon in the isocyanate moiety, making it more susceptible to nucleophilic attack. This enhanced reactivity is a key feature that chemists can exploit for efficient synthesis.

Furthermore, the trifluoromethyl group is a well-established bioisostere for various functional groups and is known to enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates[3][4]. The fluorine atom can participate in hydrogen bonding and other non-covalent interactions, which can be crucial for molecular recognition at the active site of a biological target[3].

Chemical Reactivity and Key Transformations

The isocyanate group is characterized by its high reactivity towards nucleophiles, particularly those containing active hydrogen atoms such as amines, alcohols, and water.

Reaction with Amines to Form Ureas

The reaction of this compound with primary and secondary amines is a facile and high-yielding method for the synthesis of unsymmetrically substituted ureas. This transformation is of paramount importance in drug discovery, as the urea moiety is a common pharmacophore in many biologically active molecules, including kinase inhibitors[5][6][7].

Diagram of Urea Formation

Experimental Protocol: Synthesis of a Disubstituted Urea

This protocol provides a general procedure for the synthesis of a urea derivative from this compound and a primary amine.

Materials:

-

This compound

-

Primary amine (e.g., aniline)

-

Anhydrous dichloromethane (DCM)

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Nitrogen or argon atmosphere setup

Procedure:

-

In a clean, dry round-bottom flask under an inert atmosphere, dissolve the primary amine (1.0 equivalent) in anhydrous DCM.

-

To this solution, add this compound (1.05 equivalents) dropwise at room temperature with vigorous stirring.

-

Allow the reaction mixture to stir at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the urea product may precipitate out of the solution. If so, collect the solid by filtration and wash with cold DCM.

-

If the product remains in solution, the solvent can be removed under reduced pressure. The crude product can then be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: Isocyanates are highly reactive towards water, which would lead to the formation of an unstable carbamic acid that decomposes to an amine and carbon dioxide. Therefore, anhydrous solvents and an inert atmosphere are crucial to prevent side reactions and ensure a high yield of the desired urea.

-

Stoichiometry: A slight excess of the isocyanate is often used to ensure complete consumption of the more valuable amine starting material.

-

Solvent: Dichloromethane is a good choice as it is relatively inert and effectively dissolves both reactants. Other aprotic solvents like tetrahydrofuran (THF) or acetonitrile can also be used.

Reaction with Alcohols to Form Carbamates

The reaction of this compound with alcohols or phenols yields carbamates (urethanes). This reaction is fundamental in the synthesis of various pharmaceuticals and in the production of polyurethanes[8][9].

Diagram of Carbamate Formation

Experimental Protocol: Synthesis of a Carbamate

This protocol outlines a general procedure for the synthesis of a carbamate from this compound and an alcohol.

Materials:

-

This compound

-

Alcohol (e.g., benzyl alcohol)

-

Anhydrous toluene or THF

-

Dibutyltin dilaurate (DBTDL) or triethylamine (optional catalyst)

-

Magnetic stirrer and stir bar

-

Round-bottom flask with a reflux condenser

-

Nitrogen or argon atmosphere setup

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add the alcohol (1.0 equivalent) and anhydrous toluene.

-

Add this compound (1.0 equivalent) to the solution.

-

For less reactive alcohols, a catalytic amount of DBTDL or triethylamine (0.1-1 mol%) can be added to accelerate the reaction.

-

The reaction mixture is typically stirred at room temperature or heated to 50-80 °C for several hours. Monitor the reaction by TLC.

-

Once the reaction is complete, the solvent is removed under reduced pressure.

-

The crude carbamate can be purified by recrystallization or flash column chromatography.

Causality Behind Experimental Choices:

-

Catalyst: The reaction with alcohols is generally slower than with amines. A catalyst like DBTDL or a tertiary amine is often employed to increase the reaction rate by activating the isocyanate or the alcohol[10].

-

Temperature: Heating is often necessary to drive the reaction to completion, especially with sterically hindered or less nucleophilic alcohols.

Applications in Drug Discovery and Materials Science

The unique properties of this compound make it a valuable reagent in several areas of chemical research.

Kinase Inhibitors

A significant application of this isocyanate is in the synthesis of urea-containing kinase inhibitors. Many small-molecule kinase inhibitors, such as Sorafenib and its analogues, feature a bi-aryl urea core structure. The 2-fluoro-5-(trifluoromethyl)phenyl moiety is frequently incorporated to enhance the potency and pharmacokinetic properties of these drugs[6][11][12]. For instance, in the synthesis of Sorafenib analogues, the isocyanate is reacted with an appropriate amine to form the critical urea linkage[11][13].

Agrochemicals

The structural motifs derived from fluorinated phenyl isocyanates are also prevalent in modern agrochemicals[14][15][16]. The trifluoromethyl group can enhance the lipophilicity of a pesticide, improving its penetration through the waxy cuticles of plants or the exoskeletons of insects. The overall stability of the molecule is also often increased, leading to a longer-lasting effect.

Fluorinated Polymers

Isocyanates are the key building blocks for polyurethanes. The incorporation of fluorine atoms into the polymer backbone can lead to materials with desirable properties such as low surface energy, high thermal stability, and chemical resistance[8][17][18][19]. This compound can be used to synthesize fluorinated polyurethanes with potential applications in coatings, sealants, and biomedical devices.

Safety, Handling, and Disposal

Isocyanates are toxic and are potent respiratory and skin sensitizers. Therefore, strict safety precautions must be followed when handling this compound.

Personal Protective Equipment (PPE):

-

Gloves: Chemical-resistant gloves (e.g., nitrile or neoprene) are mandatory.

-

Eye Protection: Safety goggles and a face shield are essential.

-

Lab Coat: A flame-resistant lab coat should be worn.

-

Respiratory Protection: All manipulations should be performed in a well-ventilated chemical fume hood. For operations with a higher risk of aerosol generation, a supplied-air respirator may be necessary.

Handling and Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and incompatible materials such as amines, alcohols, and strong bases.

-

The container should be flushed with an inert gas like nitrogen or argon before sealing.

Spill and Waste Disposal:

-

In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite or sand) and place it in a sealed container for disposal.

-

Isocyanate waste should be neutralized before disposal. A common method is to slowly add the waste to a solution of sodium carbonate (5-10%) and a detergent in water, or a mixture of isopropanol and ammonia[8]. The reaction generates carbon dioxide, so the container should not be sealed until the reaction is complete. Always follow institutional and local regulations for chemical waste disposal.

Conclusion

This compound is a valuable and reactive building block for the synthesis of a wide range of functional molecules. Its unique electronic and steric properties, conferred by the fluorine and trifluoromethyl substituents, make it a powerful tool for chemists in drug discovery, agrochemical research, and materials science. By understanding its properties, reactivity, and handling requirements, researchers can effectively and safely utilize this reagent to advance their scientific endeavors.

References

- Synthesis, characterization, and antiproliferative evaluation of novel sorafenib analogs for the treatment of hep

- The design, synthesis, and evaluation of the biological activity of hydroxamic derivatives of sorafenib.

- A New Strategy for the Synthesis of Fluorin

- Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry.

- Synthesis and Biological Evaluation of Sorafenib- and Regorafenib-like sEH Inhibitors. NIH.

- Synthesis and Properties of 1,3-Disubstituted Ureas and Their Isosteric Analogs Containing Polycyclic Fragments. NIH.

- New method for polyurethane synthesis using fluorine compound developed jointly by Kobe University and AGC Inc. EurekAlert!.

- Fluorinated Polyurethanes, Synthesis and Properties. PMC.

- Synthesis of sorafenib analogues incorporating a 1,2,3-triazole ring and cytotoxicity towards hepatocellular carcinoma cell lines. PubMed.

- New method for polyurethane synthesis using fluorine compound developed jointly by Kobe University and AGC Inc.

- 2-Chloro-5-(trifluoromethyl)

- Sorafenib synthesis. ChemicalBook.

- 2-Fluoro-5-(trifluoromethyl)

- Synthesis, Structure, Properties, and Applications of Fluorin

- An Improved Protocol for the Analysis of Alcohols by Direct Analysis in Real Time Mass Spectrometry.

- The Role of Phenyl Isocyan

- 2-Fluoro-5-(trifluoromethyl)

- Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Upd

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic

- Current Contributions of Organofluorine Compounds to the Agrochemical Industry. PMC.

- Fluorine.

- Synthetic Routes to Carbamates Using Isopropyl Isocyanate: Applic

- Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorpor

-

Discovery of 2-((2-chloro-6-fluorophenyl)amino)-N-(3-fluoro-5-(trifluoromethyl)phenyl)-1-methyl-7,8-dihydro-1H-[5][11]dioxino[2',3':3,4]benzo[1,2-d]imidazole-5-carboxamide as potent, selective and efficacious microsomal prostaglandin E2 synthase-1 (mPGES-1) inhibitor. PubMed.

- Lab safety alert: a real case of isocyanate exposure. Polymer Chemistry (RSC Publishing).

- 2-Fluoro-5-(trifluoromethyl)

- Guide to Safety in Chemical Laboratories. DISAT Department of Applied Science and Technology.

- Highly Fluorinated Urethanes and Polyurethanes

- Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. ACS Chemical Health & Safety.

- Synthesis of carbamates by carbamoyl

- Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity. PMC - PubMed Central.

- FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI.

- Can anyone suggest a good way to do carbamate formation (with either phenyl/hexyl isocyanates) for Poly Aromatic Alcohols (hindered hydrocarbons)?

- Application Notes and Protocols: Condensation Reactions of 2-Fluoro-5-formylbenzoic Acid. Benchchem.

- Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. MDPI.

- Synthesis and PI 3-Kinase Inhibition Activity of Some Novel 2,4,6-Trisubstituted 1,3,5-Triazines. PubMed.

- Quinazoline-based multi-tyrosine kinase inhibitors: synthesis, modeling, antitumor and antiangiogenic properties. PubMed.

Sources

- 1. This compound 97 69922-27-6 [sigmaaldrich.com]

- 2. This compound, 97% | Fisher Scientific [fishersci.ca]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Synthesis and Biological Evaluation of Sorafenib- and Regorafenib-like sEH Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of sorafenib analogues incorporating a 1,2,3-triazole ring and cytotoxicity towards hepatocellular carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Fluorinated Polyurethanes, Synthesis and Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 9. New method for polyurethane synthesis using fluorine compound developed jointly by Kobe University and AGC Inc. | Kobe University News site [kobe-u.ac.jp]

- 10. benchchem.com [benchchem.com]

- 11. Synthesis, characterization, and antiproliferative evaluation of novel sorafenib analogs for the treatment of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The design, synthesis, and evaluation of the biological activity of hydroxamic derivatives of sorafenib - Kleymenova - Acta Naturae [actanaturae.ru]

- 13. Sorafenib synthesis - chemicalbook [chemicalbook.com]

- 14. chemimpex.com [chemimpex.com]

- 15. nbinno.com [nbinno.com]

- 16. Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation [ccspublishing.org.cn]

- 17. mdpi.com [mdpi.com]

- 18. New method for polyurethane synthesis using fluorine compound developed jointly by Kobe University and AGC Inc. | EurekAlert! [eurekalert.org]

- 19. Synthesis, Structure, Properties, and Applications of Fluorinated Polyurethane - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2-Fluoro-5-(trifluoromethyl)phenyl isocyanate: A Keystone Reagent in Modern Medicinal Chemistry

Introduction

In the landscape of modern drug discovery and development, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to modulate key pharmacological properties. The trifluoromethyl (CF₃) group, in particular, is of paramount importance due to its unique electronic and steric characteristics, which can enhance metabolic stability, binding affinity, and bioavailability. 2-Fluoro-5-(trifluoromethyl)phenyl isocyanate has emerged as a critical building block for introducing this valuable pharmacophore into complex molecules. Its bifunctional nature—a highly reactive isocyanate group for covalent bond formation and a strategically fluorinated phenyl ring—makes it an indispensable tool for medicinal chemists. This guide provides an in-depth technical overview of its properties, synthesis, and applications, with a focus on field-proven insights for researchers, scientists, and drug development professionals.

Core Compound Identification and Physicochemical Properties

This compound is a specialized reagent valued for its precise combination of reactive and modulatory functional groups. Its fundamental identifiers and key physical properties are summarized below, providing the foundational data required for its effective use in a laboratory setting.

| Property | Value | Source(s) |

| CAS Number | 69922-27-6 | [1][2] |

| Molecular Formula | C₈H₃F₄NO | [1][3] |

| Molecular Weight | 205.11 g/mol | [1][3] |

| Appearance | Clear, colorless liquid | [4][5] |

| Density | 1.418 g/mL at 25 °C | [1] |

| Boiling Point | 53 °C at 2.5 mmHg | [1] |

| Refractive Index | n20/D 1.455 | [1] |

| Flash Point | 71 °C (159.8 °F) - closed cup | [1] |

| Moisture Sensitivity | Sensitive to moisture | [5] |

The Role of Fluorination in Drug Design: Causality and Strategic Advantage

The utility of this compound is rooted in the strategic advantages conferred by its fluorine substituents. The trifluoromethyl group is a strong electron-withdrawing group, which can significantly alter the pKa of nearby functionalities, influencing drug-receptor interactions. Its lipophilicity (Hansch parameter π ≈ 0.88) often improves membrane permeability, a critical factor for oral bioavailability. Furthermore, the C-F bond is exceptionally strong, making the CF₃ group highly resistant to metabolic degradation by cytochrome P450 enzymes. This "metabolic blocking" effect can substantially increase a drug candidate's half-life. The additional fluorine atom at the 2-position further modulates the electronic landscape of the aromatic ring, providing another vector for optimizing binding interactions within a target protein's active site.

Synthesis and Chemical Reactivity

Illustrative Synthesis of this compound

While specific manufacturing protocols are often proprietary, the synthesis of aryl isocyanates from their corresponding anilines is a well-established industrial process. The most common method involves the reaction of the aniline precursor with phosgene (COCl₂) or a safer phosgene equivalent, such as triphosgene (bis(trichloromethyl) carbonate).

The logical workflow for this synthesis is as follows:

Caption: Generalized workflow for aryl isocyanate synthesis.

Protocol Insight: The reaction is typically performed in an inert solvent like toluene or dichloromethane. The aniline is treated with a stoichiometric amount of triphosgene, often in the presence of a non-nucleophilic base to neutralize the HCl byproduct. The progress is monitored by IR spectroscopy, watching for the disappearance of the N-H stretches of the aniline and the appearance of the strong, characteristic isocyanate (-N=C=O) stretch around 2250-2275 cm⁻¹.[6]

Core Reactivity: The Formation of Urea Linkages

The primary utility of this compound in drug development is its highly efficient reaction with primary and secondary amines to form stable N,N'-disubstituted urea derivatives. This reaction is a cornerstone of modern medicinal chemistry, as the urea moiety is a privileged structure, capable of forming multiple hydrogen bonds and acting as a rigid linker in kinase inhibitors and other targeted therapies.

The reaction mechanism is a straightforward nucleophilic addition of the amine's lone pair to the electrophilic carbon of the isocyanate group.

Caption: The fundamental reaction pathway for urea synthesis.

Application in Drug Discovery: Synthesis of Kinase Inhibitors

A significant application of this reagent is in the synthesis of diaryl urea-based kinase inhibitors. Many FDA-approved drugs, such as Sorafenib, feature a diaryl urea core that is critical for binding to the ATP-binding site of kinases like VEGFR and Raf.[3][7] By using this compound, medicinal chemists can readily synthesize novel analogues to explore structure-activity relationships (SAR).

Experimental Protocol: Synthesis of a Representative Diaryl Urea

This protocol is an illustrative example of how to use this compound to synthesize a diaryl urea, based on established methodologies for Sorafenib analogues.[7]

Objective: To synthesize N-(4-aminophenoxy)phenyl)-N'-(2-fluoro-5-(trifluoromethyl)phenyl)urea.

Materials:

-

4-(4-Aminophenoxy)aniline

-

This compound (CAS: 69922-27-6)

-

Dichloromethane (DCM), anhydrous

-

Nitrogen or Argon gas supply

-

Standard laboratory glassware

Step-by-Step Procedure:

-

Preparation: In a flame-dried, 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-(4-aminophenoxy)aniline (1.0 eq) in anhydrous dichloromethane (approx. 0.1 M concentration) under an inert atmosphere of nitrogen.

-

Reagent Addition: To the stirred solution, add this compound (1.05 eq) dropwise via syringe at room temperature.

-

Reaction: Stir the reaction mixture at room temperature. The reaction is typically rapid and can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) for the disappearance of the starting amine. Reaction times usually range from 2 to 8 hours.

-

Workup: Upon completion, the product often precipitates from the dichloromethane solution. If not, reduce the solvent volume under reduced pressure.

-

Purification: Collect the solid product by vacuum filtration. Wash the filter cake with cold dichloromethane or diethyl ether to remove any unreacted starting material. The resulting solid is often of high purity. If necessary, further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.

-

Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Safety and Handling

This compound is a hazardous chemical that requires careful handling in a controlled laboratory environment.

-

Hazard Classification: It is classified as acutely toxic if swallowed, in contact with skin, or if inhaled. It causes skin irritation, serious eye irritation, and may cause respiratory irritation. It can also cause sensitization.[1]

-

Personal Protective Equipment (PPE): Always use in a certified chemical fume hood. Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, a face shield, and a lab coat.

-

Handling: This compound is moisture-sensitive and should be handled under an inert atmosphere (nitrogen or argon) to prevent degradation.[5] Avoid breathing vapors.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from water and incompatible materials such as strong bases and alcohols.

Conclusion and Future Outlook

This compound is more than just a chemical reagent; it is an enabling tool for innovation in medicinal chemistry. Its well-defined reactivity, combined with the powerful influence of its fluorinated scaffold on drug properties, ensures its continued relevance in the development of next-generation therapeutics. As researchers continue to push the boundaries of targeted therapies, particularly in oncology and immunology, the demand for precisely functionalized building blocks like this isocyanate will undoubtedly grow. The protocols and insights provided in this guide are intended to empower scientists to leverage this valuable reagent safely and effectively in their pursuit of novel and impactful medicines.

References

-

Nowick, J. S., et al. (2002). Synthesis of Amino Acid Ester Isocyanates. Organic Syntheses, 79, 147. Available at: [Link]

-

Gholami, M., et al. (2021). Synthesis, characterization, and antiproliferative evaluation of novel sorafenib analogs for the treatment of hepatocellular carcinoma. Scientific Reports, 11(1), 1-12. Available at: [Link]

-

Lee, S. J., et al. (2019). Synthesis and anti-hepatocellular carcinoma activity of aminopyridinol–sorafenib hybrids. RSC Advances, 9(28), 16065-16072. Available at: [Link]

-

Wang, Y., et al. (2019). Design, synthesis, and bioactivity evaluation of antitumor sorafenib analogues. Molecules, 24(12), 2289. Available at: [Link]

-

Ramezani, M., et al. (2018). Synthesis and characterization of some novel diaryl urea derivatives bearing quinoxalindione moiety. Research in Pharmaceutical Sciences, 13(6), 547. Available at: [Link]

-

Usharani, V., et al. (2011). Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. Asian Journal of Chemistry, 23(12), 5421. Available at: [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Exploring 2-Fluoro-5-(trifluoromethyl)aniline: A Key Pharmaceutical Intermediate. Retrieved from [Link]

-

Hwang, S. H., et al. (2013). Synthesis and Biological Evaluation of Sorafenib- and Regorafenib-like sEH Inhibitors. ACS Medicinal Chemistry Letters, 4(7), 639-644. Available at: [Link]

-

Chen, J., et al. (2018). Rhenium-Catalyzed C–H Aminocarbonylation of Azobenzenes with Isocyanates. Organic Letters, 20(15), 4545-4549. Available at: [Link]

-

Zhang, Y., et al. (2020). Design, Synthesis and Biological Evaluation of Phenyl Urea Derivatives as IDO1 Inhibitors. Molecules, 25(23), 5707. Available at: [Link]

-

Feng, P., & Ngai, M. Y. (2016). Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. Journal of Visualized Experiments, (107), e53610. Available at: [Link]

-

Utkin, A. V., et al. (2018). The design, synthesis, and evaluation of the biological activity of hydroxamic derivatives of sorafenib. Acta Naturae, 10(2), 72-81. Available at: [Link]

-

Kurzer, F., & Powell, J. R. (1954). 1-Cyano-3-phenylurea. Organic Syntheses, 34, 29. Available at: [Link]

-

Kartika, R. (2020). A decade review of triphosgene and its applications in organic reactions. Tetrahedron, 76(40), 131499. Available at: [Link]

-

Wang, Q., et al. (2021). Synthesis of Unsymmetrical Urea Derivatives via PhI(OAc)2-Mediated Hofmann Rearrangement and Application in Late-Stage Drug Functionalization. The Journal of Organic Chemistry, 86(20), 14217-14227. Available at: [Link]

-

ResearchGate. (2020). How to carry out synthesis of aromatic isocyanates using aromatic amine and triphosgene? Retrieved from [Link]

-

Reddit. (2023). Workup for isocyante synthesis from triphoagene? Retrieved from [Link]

Sources

- 1. 2-氟-5-(三氟甲基)苯基异氰酸酯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. This compound, 97% | Fisher Scientific [fishersci.ca]

- 3. Synthesis and anti-hepatocellular carcinoma activity of aminopyridinol–sorafenib hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound, 97% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 5. This compound | 69922-27-6 [amp.chemicalbook.com]

- 6. asianpubs.org [asianpubs.org]

- 7. Synthesis, characterization, and antiproliferative evaluation of novel sorafenib analogs for the treatment of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

spectroscopic data (NMR, IR, MS) of 2-Fluoro-5-(trifluoromethyl)phenyl isocyanate

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-Fluoro-5-(trifluoromethyl)phenyl Isocyanate

Introduction

This compound is a highly functionalized aromatic building block crucial in the synthesis of advanced pharmaceuticals, agrochemicals, and specialty polymers. Its unique substitution pattern—featuring an electron-withdrawing trifluoromethyl group, a halogen, and a reactive isocyanate moiety—imparts specific properties to target molecules. However, these same features create a complex spectroscopic signature. Accurate and unambiguous characterization is paramount for ensuring material quality, understanding reaction kinetics, and confirming the structure of its derivatives.

This guide provides a detailed analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. As a self-validating system, this document moves beyond simple data presentation to explain the underlying physical principles and causal relationships that govern the observed spectral features. The interpretations are grounded in established spectroscopic theory and supported by data from analogous structures, offering researchers a robust framework for analysis.

Molecular Structure and Isotopic Mass

The first step in any structural elucidation is to confirm the molecular mass and formula. Mass spectrometry provides this foundational data.

-

Molecular Formula: C₈H₃F₄NO

-

Molecular Weight: 205.11 g/mol [1]

Predicted Mass Spectrum

Electron Ionization Mass Spectrometry (EI-MS) is expected to show a prominent molecular ion (M⁺˙) peak, a characteristic feature of stable aromatic compounds.[2] The fragmentation pattern will be dictated by the weakest bonds and the stability of the resulting fragments. The isocyanate and trifluoromethyl groups are prime candidates for fragmentation.

| m/z (charge) | Predicted Fragment Ion | Interpretation |

| 205 | [C₈H₃F₄NO]⁺˙ | Molecular Ion (M⁺˙) : The parent molecule with one electron removed. Its presence confirms the molecular weight. |

| 177 | [C₈H₃F₄]⁺ | [M - CO]⁺ : Loss of a carbon monoxide radical from the isocyanate group. |

| 163 | [C₇H₃F₄]⁺ | [M - NCO]⁺ : Cleavage of the C-N bond resulting in the loss of the entire isocyanate group. This is a common fragmentation pathway for phenyl isocyanates.[3] |

| 136 | [C₇H₃F₃NO]⁺˙ | [M - F]⁺ : Loss of a fluorine atom from the trifluoromethyl group, though less common as a primary fragmentation. |

| 114 | [C₆H₃F]⁺ | [M - NCO - CF₃]⁺ : Subsequent loss of the trifluoromethyl radical from the [M-NCO]⁺ fragment. |

Proposed Fragmentation Pathway

The logical flow of fragmentation provides a self-validating check on the structure. The primary cleavages are expected to occur at the functional groups attached to the stable aromatic ring.

Caption: Predicted EI-MS fragmentation of the parent molecule.

Infrared (IR) Spectroscopy: Functional Group Identification

IR spectroscopy is exceptionally powerful for identifying specific functional groups. For this molecule, the isocyanate group provides a uniquely strong and unambiguous signal.

Predicted IR Absorption Bands

The IR spectrum is dominated by an intense absorption in the "triple bond" region, which is a hallmark of the isocyanate functional group.[4][5]

| Wavenumber (cm⁻¹) | Functional Group & Vibration Mode | Expected Intensity | Rationale & Causality |

| 2280 - 2250 | -N=C=O Asymmetric Stretch | Very Strong | This is the most characteristic peak. The large change in dipole moment during the asymmetric stretch of the cumulated double bond system results in a very intense absorption in a region of the spectrum with few other interfering peaks.[6][7] |

| 3100 - 3000 | Aromatic C-H Stretch | Weak to Medium | Stretching vibrations of the sp² hybridized C-H bonds on the phenyl ring. |

| 1620 - 1580 | Aromatic C=C Stretch | Medium | In-plane skeletal vibrations of the aromatic ring. Often appears as a pair of bands. |

| 1350 - 1150 | C-F Stretch (from CF₃) | Strong | The highly polar C-F bonds of the trifluoromethyl group give rise to strong, often complex, absorption bands in this region. |

| 1250 - 1000 | Ar-F Stretch | Strong | The stretching vibration of the fluorine atom directly attached to the aromatic ring. |

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating Connectivity

NMR spectroscopy provides the most detailed structural information, confirming the precise arrangement and electronic environment of each atom. The presence of both ¹H, ¹⁹F, and ¹³C active nuclei allows for a comprehensive, multi-dimensional analysis.

Caption: Numbering scheme for NMR assignment discussion.

Experimental Protocol: NMR Sample Preparation

-

Solvent Selection: Choose a deuterated solvent in which the analyte is soluble (e.g., CDCl₃, Acetone-d₆). Chloroform-d (CDCl₃) is a common first choice for non-polar to moderately polar organic molecules.

-

Sample Preparation: Prepare a solution of ~5-10 mg of this compound in ~0.6-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) is typically pre-dissolved in the deuterated solvent by the manufacturer and serves as the 0 ppm reference for ¹H and ¹³C NMR. For ¹⁹F NMR, an external standard like CFCl₃ (0 ppm) or an internal standard like hexafluorobenzene (-164.9 ppm) can be used.[8]

-

Acquisition: Acquire ¹H, ¹³C, and ¹⁹F spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard pulse programs are typically sufficient. For ¹³C, a proton-decoupled experiment (e.g., zgpg30) is standard.

Predicted NMR Data

The chemical shifts and coupling constants are predicted based on established substituent effects and data from analogous fluorinated aromatic compounds.[9][10][11]

| Nucleus | Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| ¹H | H-3 | 7.3 - 7.5 | ddd (doublet of doublet of doublets) | ³JH3-F2 ≈ 8-10 Hz, ³JH3-H4 ≈ 8-9 Hz, ⁴JH3-CF5 ≈ 1-2 Hz |

| ¹H | H-4 | 7.5 - 7.7 | ddd (or dt) | ³JH4-H3 ≈ 8-9 Hz, ⁴JH4-F2 ≈ 5-7 Hz, ⁵JH4-H6 ≈ 2-3 Hz |

| ¹H | H-6 | 7.2 - 7.4 | dd (doublet of doublets) | ³JH6-F2 ≈ 8-10 Hz, ⁵JH6-H4 ≈ 2-3 Hz |

| ¹⁹F | F-2 | -110 to -125 | m (multiplet) | Coupled to H-3, H-4, H-6, and the CF₃ group. |

| ¹⁹F | CF₃-5 | -62 to -64 | t (triplet) or d (doublet) | ⁴JF-F coupling to F-2 is expected. May appear as a narrow triplet or doublet depending on coupling to aromatic protons. The typical chemical shift for a benzotrifluoride is ~ -63 ppm.[8] |

| ¹³C | C-1 | ~125 | d (doublet) | ²JC1-F2 ≈ 15-25 Hz |

| ¹³C | C-2 | ~158 | d (doublet) | ¹JC2-F2 ≈ 240-260 Hz* (Large one-bond coupling) |

| ¹³C | C-3 | ~118 | d (doublet) | ²JC3-F2 ≈ 20-25 Hz |

| ¹³C | C-4 | ~128 | q (quartet) | ³JC4-CF5 ≈ 3-5 Hz |

| ¹³C | C-5 | ~129 | qd (quartet of doublets) | ¹JC5-CF5 ≈ 270-275 Hz* (Large one-bond coupling); ²JC5-F2 ≈ 20-25 Hz |

| ¹³C | C-6 | ~124 | q (quartet) | ³JC6-CF5 ≈ 3-5 Hz |

| ¹³C | NCO | ~130 | s (singlet) | The isocyanate carbon is typically a singlet with a chemical shift in the aromatic region. |

| ¹³C | CF₃ | ~123 | qd (quartet of doublets) | ¹JC-F ≈ 270-275 Hz* (Large one-bond coupling); ³JC-F2 ≈ 3-5 Hz |

Rationale & Field-Proven Insights:

-

¹⁹F NMR as a Primary Tool: Due to the high sensitivity and large chemical shift dispersion of the ¹⁹F nucleus, ¹⁹F NMR is often the most straightforward technique for confirming the presence and environment of fluorine atoms in a molecule.[12][13] The presence of two distinct signals in the expected regions provides immediate confirmation of the structure.

-

Causality of ¹³C-¹⁹F Coupling: The magnitude of the C-F coupling constant is directly related to the number of bonds separating the coupled nuclei. One-bond couplings (¹JCF) are very large (240-280 Hz), while two-bond (²JCF) and three-bond (³JCF) couplings are significantly smaller (typically 5-30 Hz).[11] This predictable pattern is a powerful tool for assigning specific carbon signals. For example, C-2 and C-5 will be immediately identifiable by their large ¹J couplings to their directly attached fluorine atoms.

-

Proton Splitting Patterns: The three aromatic protons will each appear as complex multiplets due to coupling with each other (ortho, meta), the single fluorine atom, and, for H-3, a small long-range coupling to the CF₃ group. Deciphering these patterns confirms the substitution pattern on the ring.

Conclusion: A Validated Spectroscopic Profile

The structural identity of this compound can be confidently established through a synergistic application of mass spectrometry, infrared spectroscopy, and multinuclear NMR. The key identifiers are:

-

MS: A molecular ion peak at m/z 205.

-

IR: A very strong, sharp absorption band between 2280-2250 cm⁻¹.

-

NMR: The presence of three unique proton signals, eight distinct carbon signals (many showing characteristic C-F coupling), and two fluorine signals at approximately -63 ppm (CF₃) and -115 ppm (Ar-F).

This guide provides the foundational data and interpretive logic necessary for researchers and drug development professionals to verify the integrity of this critical reagent and to track its incorporation into more complex molecular architectures.

References

-

Fäth, G., et al. (2010). An FTIR investigation of isocyanate skin absorption using in vitro guinea pig skin. Journal of Environmental Monitoring. Available at: [Link]

-

Carlson, D. R., et al. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry. Available at: [Link]

-

ResearchGate. (n.d.). Mid-IR spectrum of isocyanate reaction mixture from 2200 to 2400 cm-1.... Retrieved from [Link]

-

Smith, B. C. (2020). Organic Nitrogen Compounds IX: Urethanes and Diisocyanates. Spectroscopy Online. Available at: [Link]

-

Smith, B. C. (2023). Infrared Spectroscopy of Polymers XIII: Polyurethanes. Spectroscopy Online. Available at: [Link]

-

Chen, Z., et al. (n.d.). Supporting Information for Copper-Catalyzed Trifluoromethylation of Arylboronic Acids with an Electrophilic Trifluoromethylating Reagent. Organic Letters. Available at: [Link]

-

Semantics Scholar. (n.d.). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. Retrieved from [Link]

-

Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]

-

ResearchGate. (n.d.). An Overview of Fluorine NMR. Retrieved from [Link]

-

Lattimer, R. P. (2012). Mass Spectrometry of Polyurethanes. Mass Spectrometry Reviews. Available at: [Link]

-

Yakunin, M., et al. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science. Available at: [Link]

-

Ludwig, B. W., & Urban, M. W. (n.d.). Quantitative Determination of Isocyanate Concentration in Crosslinked Polyurethane Coatings. Federation of Societies for Coatings Technology. Available at: [Link]

-

Gerig, J. T. (n.d.). Fluorine NMR. eMagRes. Available at: [Link]

-

University of Wisconsin-Madison. (n.d.). 19F NMR Reference Standards. Retrieved from [Link]

-

Royal Society of Chemistry. (2013). Supporting Information for Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System. Chemical Science. Available at: [Link]

-

LookChem. (n.d.). This compound. Retrieved from [Link]

-

Doddrell, D., et al. (1974). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

-

Molbase. (n.d.). 2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL ISOCYANIDE. Retrieved from [Link]

-

ResearchGate. (n.d.). Theory analysis of mass spectra of long-chain isocyanates. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

ResearchGate. (2025). Mass Spectrometry of Polyurethanes. Retrieved from [Link]

Sources

- 1. 69922-27-6 Cas No. | this compound | Matrix Scientific [matrix.staging.1int.co.uk]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Mass Spectrometry of Polyurethanes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. stacks.cdc.gov [stacks.cdc.gov]

- 7. researchgate.net [researchgate.net]

- 8. colorado.edu [colorado.edu]

- 9. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. rsc.org [rsc.org]

- 11. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 12. New 19 F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) DOI:10.1039/D1SC06057K [pubs.rsc.org]

- 13. biophysics.org [biophysics.org]

An In-depth Technical Guide to the Reactivity and Electrophilicity of 2-Fluoro-5-(trifluoromethyl)phenyl Isocyanate

Introduction

In the landscape of modern drug discovery and development, fluorinated organic compounds have become indispensable tools for modulating the physicochemical and pharmacological properties of bioactive molecules. The strategic introduction of fluorine can significantly enhance metabolic stability, binding affinity, and lipophilicity.[1] Among the vast array of fluorinated building blocks, 2-Fluoro-5-(trifluoromethyl)phenyl isocyanate stands out as a highly valuable reagent. Its unique electronic architecture confers a potent and predictable electrophilicity to the isocyanate moiety, making it a preferred synthon for the construction of urea and carbamate linkages within complex molecular scaffolds.[2][3]

This technical guide provides a comprehensive analysis of the chemical properties, reactivity, and synthetic applications of this compound. It is intended for researchers, medicinal chemists, and process development scientists who seek to leverage the unique characteristics of this reagent for the synthesis of novel chemical entities. We will delve into the electronic factors governing its reactivity, provide detailed protocols for its principal transformations, and discuss critical safety and handling considerations.

Molecular Structure and Physicochemical Properties

The reactivity of this compound is a direct consequence of its molecular structure. The phenyl ring is substituted with two powerful electron-withdrawing groups: a fluorine atom at the ortho position and a trifluoromethyl group at the meta position relative to the isocyanate.

| Property | Value | Reference |

| CAS Number | 69922-27-6 | [3][4] |

| Molecular Formula | C₈H₃F₄NO | [2][4] |

| Molecular Weight | 205.11 g/mol | [3][4] |

| Appearance | Clear, colorless liquid | [5][6] |

| Boiling Point | 53 °C at 2.5 mmHg | [3][4] |

| Density | 1.418 g/mL at 25 °C | [3][4] |

| Refractive Index | n20/D 1.455 | [3][4] |

Electronic Effects Governing Reactivity

The isocyanate functional group (-N=C=O) is inherently electrophilic at the central carbon atom, which is positioned between two highly electronegative atoms (nitrogen and oxygen).[7] The electrophilicity of this carbon is dramatically enhanced in this compound by the potent electron-withdrawing nature of the substituents on the aromatic ring.

-

Trifluoromethyl Group (-CF₃): This group exerts a powerful negative inductive effect (-I) due to the high electronegativity of the fluorine atoms. It strongly withdraws electron density from the aromatic ring, which in turn withdraws density from the isocyanate nitrogen, making the isocyanate carbon more electron-deficient and thus more susceptible to nucleophilic attack.

-

Fluorine Atom (-F): Located at the ortho position, the fluorine atom also contributes a strong negative inductive effect (-I). While it has a positive mesomeric effect (+M) due to its lone pairs, the inductive effect is generally considered dominant for halogens in this context, leading to a net withdrawal of electron density.

The cumulative effect of these two substituents is a significant polarization of the N=C=O group, rendering the central carbon atom highly electrophilic.

Caption: Electronic influence of F and CF₃ groups enhancing the electrophilicity of the isocyanate carbon.

Key Synthetic Applications and Protocols

The heightened electrophilicity of this compound makes it an excellent reagent for forming stable covalent bonds with a wide range of nucleophiles. Its primary application in pharmaceutical and materials science is the synthesis of substituted ureas and carbamates.[2][8]

Synthesis of N,N'-Disubstituted Ureas

The reaction of isocyanates with primary or secondary amines is one of the most robust and high-yielding methods for the synthesis of ureas.[9][10] This transformation is highly efficient with this compound, typically proceeding rapidly at room temperature without the need for a catalyst.[9] This reaction is fundamental in drug discovery for linking molecular fragments and has been used to synthesize potent enzyme inhibitors.[3]

R¹R²NH + F(CF₃)C₆H₃NCO → F(CF₃)C₆H₃NHC(=O)NR¹R²

This protocol describes the synthesis of N-(2-Fluoro-5-(trifluoromethyl)phenyl)-N'-(4-methoxyphenyl)urea, a representative procedure applicable to a wide range of primary and secondary amines.

Materials:

-

This compound (1.0 eq)

-

p-Anisidine (4-methoxyaniline) (1.0 eq)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Nitrogen or Argon atmosphere setup

Procedure:

-

Preparation of Amine Solution: In a clean, dry round-bottom flask under an inert atmosphere, dissolve p-anisidine (1.0 eq) in anhydrous DCM (to a concentration of 0.2-0.5 M). Stir the solution at room temperature until the amine is fully dissolved.

-

Addition of Isocyanate: To the stirring amine solution, add this compound (1.0 eq) dropwise via syringe at room temperature. A slight exotherm may be observed. For highly reactive amines, the addition can be performed at 0 °C to control the reaction rate.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction is typically complete within 1-4 hours. Monitor the progress by Thin Layer Chromatography (TLC) until the starting amine is consumed. The formation of the urea product, which is often less polar than the starting amine, can be readily observed.

-

Product Isolation:

-

If a precipitate forms: The urea product is often poorly soluble in the reaction solvent and will precipitate out. Isolate the solid product by vacuum filtration. Wash the filter cake with a small amount of cold DCM to remove any residual impurities.

-

If the product is soluble: If no precipitate forms, concentrate the reaction mixture in vacuo. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by flash column chromatography on silica gel.

-

-

Drying and Characterization: Dry the purified product under high vacuum to a constant weight. Characterize the final compound by ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry to confirm its structure and purity.

Caption: Standard workflow for the synthesis of ureas using this compound.

Synthesis of Carbamates

This reagent also reacts efficiently with alcohols and phenols to form carbamates, although these reactions are generally slower than those with amines and may require heating or catalysis, especially with sterically hindered or less nucleophilic alcohols.[10] Carbamate linkages are also prevalent in pharmaceuticals and agrochemicals.

R-OH + F(CF₃)C₆H₃NCO → F(CF₃)C₆H₃NHC(=O)OR

-

Catalysis: For less reactive alcohols, a base catalyst such as triethylamine (TEA) or 4-dimethylaminopyridine (DMAP), or a tin catalyst like dibutyltin dilaurate (DBTDL), can be employed to accelerate the reaction.

-

Temperature: Reactions may require heating to 40-80 °C to proceed at a reasonable rate.

-

Solvent: Aprotic solvents such as THF, toluene, or N,N-dimethylformamide (DMF) are commonly used.

Safety and Handling

As a highly reactive electrophile, this compound must be handled with appropriate caution.[11]

-

Toxicity and Hazards: The compound is classified as acutely toxic and is a respiratory sensitizer.[3][6] Inhalation may cause allergy or asthma-like symptoms. It is also a skin and eye irritant and may cause an allergic skin reaction.[6]

-

Moisture Sensitivity: Isocyanates react with water to form an unstable carbamic acid, which then decarboxylates to form the corresponding aniline.[11] This not only consumes the reagent but can also lead to the formation of undesired symmetrical urea byproducts. Therefore, the reagent should be stored under an inert atmosphere and handled using anhydrous techniques.

-

Personal Protective Equipment (PPE): Always handle this reagent in a well-ventilated fume hood while wearing appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[3] For larger quantities, a face shield and respiratory protection may be necessary.

Conclusion

This compound is a powerful and versatile reagent for modern organic synthesis, particularly in the fields of medicinal chemistry and materials science. The presence of two strong electron-withdrawing groups on the phenyl ring significantly enhances the electrophilicity of the isocyanate carbon, enabling rapid and efficient reactions with a wide variety of nucleophiles. Its primary utility lies in the construction of highly stable urea and carbamate linkages, which are key structural motifs in numerous commercial drugs and advanced materials. By understanding the electronic principles that govern its reactivity and adhering to strict safety protocols, researchers can effectively harness the synthetic potential of this valuable building block to advance their scientific objectives.

References

- MySkinRecipes. 2-Chloro-5-(trifluoromethyl)

-

MDPI. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. [Link]

-

PubMed. Discovery of 2-((2-chloro-6-fluorophenyl)amino)-N-(3-fluoro-5-(trifluoromethyl)phenyl)-1-methyl-7,8-dihydro-1H-[2]dioxino[2',3':3,4]benzo[1,2-d]imidazole-5-carboxamide as potent, selective and efficacious microsomal prostaglandin E2 synthase-1 (mPGES-1) inhibitor. [Link]

-

Organic Chemistry Portal. Urea Formation - Common Conditions. [Link]

-

National Center for Biotechnology Information. Synthesis of Unsymmetrical Urea Derivatives via PhI(OAc)2 and Application in Late-Stage Drug Functionalization. [Link]

-

Royal Society of Chemistry. The reactivity of phenyl isocyanate in aqueous solution. [Link]

-

Organic Chemistry Portal. Synthesis of carbamates by carbamoylation. [Link]

-

National Center for Biotechnology Information. Current State and Perspectives of Simulation and Modeling of Aliphatic Isocyanates and Polyisocyanates. [Link]

-

Wikipedia. Phenyl isocyanate. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Chemical Reactivity and Safety of Phenyl Isocyanate. [Link]

-

Organic Chemistry Portal. Urea derivative synthesis by amination, rearrangement or substitution. [Link]

-

YorkSpace. The Synthesis and Reactivity of Carbamoyl Fluorides. [Link]

-

National Center for Biotechnology Information. Facile Synthesis of Carbamoyl Fluorides via N-Carbamoylimidazole Activation. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. 2-Chloro-5-(trifluoromethyl)phenyl Isocyanate [myskinrecipes.com]

- 3. 2-氟-5-(三氟甲基)苯基异氰酸酯 97% | Sigma-Aldrich [b2b.sigmaaldrich.com]

- 4. 2-氟-5-(三氟甲基)苯基异氰酸酯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. B25630.06 [thermofisher.com]

- 6. This compound | 69922-27-6 [amp.chemicalbook.com]

- 7. Current State and Perspectives of Simulation and Modeling of Aliphatic Isocyanates and Polyisocyanates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemimpex.com [chemimpex.com]

- 9. Urea Formation - Common Conditions [commonorganicchemistry.com]

- 10. Phenyl isocyanate - Wikipedia [en.wikipedia.org]

- 11. nbinno.com [nbinno.com]

An In-depth Technical Guide to the Stability and Storage of 2-Fluoro-5-(trifluoromethyl)phenyl Isocyanate

This guide provides a comprehensive overview of the critical aspects of stability and storage for 2-Fluoro-5-(trifluoromethyl)phenyl isocyanate (CAS RN: 69922-27-6). Tailored for researchers, scientists, and professionals in drug development, this document synthesizes technical data with practical, field-proven insights to ensure the long-term integrity of this valuable reagent.

Introduction: The Significance of a Highly Reactive Intermediate

This compound is a fluorinated building block increasingly utilized in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. Its utility stems from the highly electrophilic isocyanate group, which readily reacts with a variety of nucleophiles. This reactivity, however, is also the primary driver of its instability, necessitating stringent storage and handling protocols to prevent degradation and ensure experimental reproducibility. Understanding the principles behind its stability is not merely a matter of following procedural steps but is fundamental to the success of synthetic campaigns.

The Chemical Landscape of Instability: Core Principles

The stability of this compound is intrinsically linked to the reactivity of the isocyanate functional group (-N=C=O). This group is highly susceptible to nucleophilic attack, leading to the formation of various adducts and, ultimately, the degradation of the starting material.

Moisture: The Primary Degradation Pathway

The most significant threat to the stability of any isocyanate is water.[1][2][3] The reaction between this compound and water is a multi-step process that is effectively irreversible under standard laboratory conditions.

-

Formation of a Carbamate Intermediate: The initial reaction with water forms an unstable carbamic acid derivative.

-

Decarboxylation: This intermediate rapidly decomposes, releasing carbon dioxide and forming the corresponding primary amine, 2-Fluoro-5-(trifluoromethyl)aniline.[1][4]

-

Urea Formation: The newly formed amine is a potent nucleophile and will readily react with another molecule of the isocyanate to form a stable, insoluble urea derivative.[1][2]

This cascade of reactions not only consumes the valuable isocyanate but also introduces impurities that can be difficult to remove from reaction mixtures. The formation of insoluble urea byproducts is a common indicator of moisture-induced degradation.

Figure 1: Primary degradation pathway of this compound in the presence of moisture.

Thermal Stress and Self-Polymerization

While moisture is the primary concern, elevated temperatures can also compromise the stability of isocyanates. Heat can accelerate the rate of degradation reactions and, in some cases, promote self-polymerization. For instance, isocyanates can undergo trimerization to form isocyanurates, which are stable cyclic trimers.[2] While this is more common with aliphatic isocyanates, it remains a potential degradation pathway for aryl isocyanates under certain conditions.

Incompatible Materials

The high reactivity of the isocyanate group extends beyond water. A wide range of common laboratory reagents can act as nucleophiles and degrade the compound. It is crucial to avoid contact with:

-

Acids and Strong Bases: Can catalyze degradation or react directly with the isocyanate.[6]

-

Strong Oxidizing Agents: Can lead to decomposition.[6]

Recommended Storage and Handling Protocols

To mitigate the risks of degradation, a multi-faceted approach to storage and handling is required. The following protocols are based on a synthesis of safety data sheet recommendations and best practices for handling highly reactive reagents.

Storage Conditions

Proper storage is the first line of defense in preserving the integrity of this compound.

| Parameter | Recommendation | Rationale |

| Temperature | 2-8°C (Refrigerated) | Slows the rate of potential degradation reactions and self-polymerization.[7][8] |

| Atmosphere | Inert (e.g., Argon, Nitrogen) | Excludes atmospheric moisture, the primary cause of degradation. |

| Container | Tightly sealed, original container | Prevents ingress of moisture and contamination.[6][7][9] |

| Light | Store in a dark place | While not as critical as moisture or temperature, protection from light is a general best practice for storing reactive organic compounds.[9] |

Experimental Workflow: A Step-by-Step Guide

The following protocol outlines the best practices for handling this compound in a laboratory setting.

Materials:

-

This compound in its original, sealed container.

-

Dry, inert gas source (Argon or Nitrogen).

-

Dry glassware (oven-dried and cooled under an inert atmosphere).

-

Dry, amine-free solvents.

-

Gastight syringes or cannulation equipment.

Protocol:

-

Equilibration: Before opening, allow the container of this compound to warm to room temperature in a desiccator. This prevents condensation of atmospheric moisture on the cold surfaces of the container upon opening.

-

Inert Atmosphere: Conduct all manipulations under a positive pressure of a dry, inert gas. This can be achieved in a glovebox or using a Schlenk line.

-

Dispensing:

-

For small quantities, use a dry, gastight syringe to pierce the septum of the container and withdraw the desired volume.

-

For larger quantities, use standard cannulation techniques to transfer the liquid from the storage container to the reaction vessel.

-

-

Reaction Setup: Add the isocyanate to a reaction vessel containing a dry, inert solvent and the other reactants. Ensure that all components of the reaction mixture are free of water.

-

Sealing and Storage (Post-Use): After dispensing, carefully flush the headspace of the original container with a dry, inert gas before resealing. Parafilm can be used to further secure the seal. Return the container to refrigerated storage promptly.

Figure 2: Recommended experimental workflow for handling this compound.

Safety and Hazard Management

This compound is a hazardous chemical that requires careful handling to avoid exposure.

-

Toxicity: It is harmful if swallowed, in contact with skin, or if inhaled.[10][11]

-

Irritation: It causes skin and serious eye irritation, and may cause respiratory irritation.[9][10][11]

-

Lachrymator: This compound is a lachrymator, meaning it can cause tearing.

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles and a face shield.[7][11]

-

Hand Protection: Use appropriate chemical-resistant gloves.[7][9]

-

Skin and Body Protection: Wear a lab coat and other protective clothing as necessary.[11]

-

Respiratory Protection: Handle in a well-ventilated fume hood. If there is a risk of inhalation, use a respirator with an appropriate cartridge.[6][11]

Conclusion

The successful use of this compound in synthetic chemistry is critically dependent on a thorough understanding and implementation of proper storage and handling procedures. By controlling temperature, excluding moisture, and working under an inert atmosphere, researchers can ensure the stability and reactivity of this valuable reagent, leading to more reliable and reproducible experimental outcomes.

References

-

Decoding isocyanates: A deep dive into isocyanates - Dongsen Chemicals . [Link]

-

Isocyanate - Wikipedia . [Link]

-

Resins: Isocyanates, Part I: Fundamentals and Reactivity - PCI Magazine . [Link]

-

Reactions of isocyanate with water (a), amine (b), urea (c), urethane (d), and carboxylic acid (e) - ResearchGate . [Link]

-

MSDS of this compound - Capot Chemical . [Link]

-

1.2.1 - Isocyanate Reactions - poliuretanos . [Link]

-

2-FLUORO-3-(TRIFLUOROMETHYL)PHENYL ISOCYANATE - Georganics . [Link]

-

Cas 69922-27-6,this compound | lookchem . [Link]

-

Biochemistry of protein-isocyanate interactions: a comparison of the effects of aryl vs. alkyl... - PubMed . [Link]

-

Elimination kinetics of diisocyanates after specific inhalative challenges in humans: mass spectrometry analysis, as a basis for biomonitoring strategies - PMC - PubMed Central . [Link]

-

Exposure to Airborne Isocyanates and Other Thermal Degradation Products at Polyurethane-Processing Workplaces - PubMed . [Link]

-

Kinetics and mechanism of isocyanate reactions. II. Reactions of Aryl Isocyanates with Alcohols in the presence ob tertiary amines | Semantic Scholar . [Link]

-

Chemical Compatibility Chart - Walchem . [Link]

-

Identification of the isocyanates generated during the thermal degradation of a polyurethane car paint | Request PDF - ResearchGate . [Link]

-

This compound, 97% | Fisher Scientific . [Link]

-

This compound - XIAMEN EQUATION CHEMICAL CO.,LTD . [Link]

Sources

- 1. doxuchem.com [doxuchem.com]

- 2. Isocyanate - Wikipedia [en.wikipedia.org]

- 3. pcimag.com [pcimag.com]

- 4. poliuretanos.net [poliuretanos.net]

- 5. Kinetics and mechanism of isocyanate reactions. II. Reactions of Aryl Isocyanates with Alcohols in the presence ob tertiary amines | Semantic Scholar [semanticscholar.org]

- 6. fishersci.com [fishersci.com]

- 7. 69922-27-6 Cas No. | this compound | Matrix Scientific [matrix.staging.1int.co.uk]

- 8. 2-(三氟甲基)苯基异氰酸酯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. capotchem.cn [capotchem.cn]

- 11. georganics.sk [georganics.sk]

A Senior Application Scientist's Guide to 2-Fluoro-5-(trifluoromethyl)phenyl Isocyanate in Modern Drug Discovery

Introduction: The Strategic Value of a Fluorinated Building Block

In the landscape of contemporary medicinal chemistry, success is often defined by the rational design of molecules that balance potency, selectivity, and pharmacokinetic properties. Within the chemist's toolkit, certain reagents emerge as "enabling" building blocks—compounds that consistently impart desirable characteristics to drug candidates. 2-Fluoro-5-(trifluoromethyl)phenyl isocyanate (CAS No. 69922-27-6) is a premier example of such a reagent.

This technical guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the commercial landscape, practical application, and strategic importance of this versatile isocyanate. As a highly reactive electrophile, its primary utility lies in the formation of urea linkages through reaction with primary or secondary amines. This diaryl urea motif is a privileged scaffold found in numerous kinase inhibitors, including blockbuster drugs like Sorafenib and Regorafenib.[1] The strategic placement of both a fluorine atom and a trifluoromethyl group on the phenyl ring is not accidental; it is a deliberate design choice to modulate key drug-like properties, including metabolic stability, membrane permeability, and target binding affinity. This guide moves beyond a simple catalog of suppliers to explain why and how this reagent is a cornerstone of modern drug discovery programs.

Physicochemical Properties & Safety Data

A thorough understanding of a reagent's properties is the foundation of its effective and safe use in the laboratory. This compound is a clear, colorless liquid with a potent reactivity profile that demands careful handling.

Key Properties Summary

| Property | Value | Source(s) |

| CAS Number | 69922-27-6 | [2][3][4] |

| Molecular Formula | C₈H₃F₄NO | [2][4][5] |

| Molecular Weight | 205.11 g/mol | [2][4] |

| Boiling Point | 53 °C @ 2.5 mmHg | [2][4] |

| Density | 1.418 g/mL at 25 °C | [2][4] |

| Refractive Index (n20/D) | 1.455 | [2][4] |

| Flash Point | 71 °C (159.8 °F) - closed cup | [2][6] |

| Purity (Typical) | ≥96.0% - 97% | [2][7] |

Diagram: Chemical Structure

Caption: Structure of this compound.

Safety & Handling: A Scientist's Responsibility

The isocyanate functional group is highly reactive, particularly towards nucleophiles like water and amines. This reactivity is the basis of its synthetic utility but also necessitates stringent safety protocols.

-

Hazard Profile : This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[5] It causes skin and serious eye irritation and may cause respiratory irritation and sensitization.[2][5] The signal word is "Danger".[2]

-

Personal Protective Equipment (PPE) : Always work in a certified chemical fume hood. Mandatory PPE includes:

-

Nitrile or neoprene gloves (inspect before use).

-

Chemical safety goggles and a full-face shield.

-

A properly fitted respirator with a suitable filter cartridge (e.g., type ABEK as per EN14387) is recommended, especially when handling larger quantities.[2]

-

-

Storage & Incompatibility : Store in a cool, dry, well-ventilated area, tightly sealed under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation by moisture. It is sensitive to moisture.[8] Keep away from water, alcohols, amines, strong bases, and strong acids. Contact with water can release CO₂, leading to pressure buildup in sealed containers.[9]

Commercial Availability & Strategic Procurement

This compound is readily available from a range of fine chemical suppliers, catering to both small-scale research and bulk manufacturing needs. When selecting a supplier, consider not just the price but also the documented purity, available analytical data (e.g., Certificate of Analysis), and lead times.

Major Commercial Suppliers

| Supplier | Product Number (Example) | Purity | Typical Pack Sizes |

| Sigma-Aldrich (MilliporeSigma) | 472190 | 97% | 2 g |

| Thermo Fisher Scientific (Alfa Aesar) | B25630 | 97% (≥96.0% GC) | 5 g |

| Matrix Scientific | 098028 | N/A | 1 g, 5 g, 25 g |

| Alkali Scientific | 472190-2G | N/A | 2 g |

| Fisher Scientific | B2563006 | 97% | 5 g |

Note: Product numbers, available sizes, and pricing are subject to change. Researchers should consult the respective supplier websites for the most current information.[2][1][7][10][11] Custom synthesis and bulk quantities are often available upon request from suppliers like Matrix Scientific.[1]

Core Application: Synthesis of Diaryl Urea Kinase Inhibitors

The primary application for this reagent in drug discovery is the synthesis of N,N'-disubstituted ureas. This is typically achieved by reacting the isocyanate with a primary or secondary amine nucleophile. The reaction is generally high-yielding, rapid, and tolerant of a wide range of functional groups, making it ideal for building libraries of potential drug candidates.

The "Why": Rationale for Reagent Selection in Drug Design

A senior scientist's choice of a building block is a multi-faceted decision. This compound is frequently selected for the following strategic reasons:

-

Metabolic Blocking : The trifluoromethyl (CF₃) group is a strong electron-withdrawing group that deactivates the aromatic ring towards oxidative metabolism by cytochrome P450 enzymes.[12] Replacing a metabolically labile hydrogen or methyl group with a CF₃ group is a classic strategy to increase a drug's half-life.[12]

-

Enhanced Lipophilicity : The CF₃ group significantly increases the lipophilicity of the molecule (Hansch π value of +0.88).[12] This can improve membrane permeability and cell penetration, which is crucial for reaching intracellular targets like kinases.

-

Modulation of pKa : The electron-withdrawing nature of both the fluoro and trifluoromethyl groups lowers the pKa of nearby functionalities, which can influence solubility and target engagement.

-

Specific Binding Interactions : The fluorine and CF₃ groups can participate in specific, favorable interactions within a protein's binding pocket, such as hydrogen bonds, dipole-dipole interactions, or orthogonal multipolar interactions, thereby increasing binding affinity and potency.

Sources

- 1. Synthesis and Biological Evaluation of Sorafenib- and Regorafenib-like sEH Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and biological evaluation of sorafenib- and regorafenib-like sEH inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. real.mtak.hu [real.mtak.hu]

- 4. Experimental and Theoretical Study of Cyclic Amine Catalysed Urethane Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. [PDF] Synthesis and biological evaluation of sorafenib- and regorafenib-like sEH inhibitors. | Semantic Scholar [semanticscholar.org]

- 6. thieme-connect.com [thieme-connect.com]

- 7. researchgate.net [researchgate.net]

- 8. Urea derivative synthesis by amination, rearrangement or substitution [organic-chemistry.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. electronicsandbooks.com [electronicsandbooks.com]

- 12. Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

Mastering the Handling of 2-Fluoro-5-(trifluoromethyl)phenyl Isocyanate: An In-depth Technical Guide for Researchers

For professionals in pharmaceutical research and drug development, the precise control of reaction conditions is paramount to achieving desired outcomes. Reagents with inherent sensitivities, such as 2-Fluoro-5-(trifluoromethyl)phenyl isocyanate, demand a comprehensive understanding and meticulous handling to ensure experimental success and reproducibility. This guide provides an in-depth exploration of the moisture sensitivity of this critical building block, offering field-proven insights and detailed protocols to maintain its integrity and maximize its utility in synthesis.

The Chemical Nature of this compound: A Highly Reactive Moiety

This compound is a fluorinated building block widely utilized in the synthesis of ureas, particularly in the development of kinase inhibitors and other pharmaceutical agents.[1] Its utility stems from the highly electrophilic isocyanate (-N=C=O) functional group. The reactivity of this group is significantly amplified by the electron-withdrawing effects of both the fluorine atom and the trifluoromethyl group on the phenyl ring. This electronic profile makes the isocyanate carbon exceptionally susceptible to nucleophilic attack, most notably by water.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 69922-27-6[2] |

| Molecular Formula | C₈H₃F₄NO[2] |

| Molecular Weight | 205.11 g/mol [2] |

| Density | 1.418 g/mL at 25 °C |

| Boiling Point | 53 °C at 2.5 mmHg |

| Refractive Index | n20/D 1.455 |

| Flash Point | 71 °C (159.8 °F) - closed cup[1] |

The Inherent Challenge: Pronounced Moisture Sensitivity

The primary challenge in working with this compound is its acute sensitivity to moisture.[3] Even trace amounts of water, whether from atmospheric humidity, improperly dried solvents, or contaminated glassware, can initiate a cascade of undesirable reactions.

The Reaction Cascade with Water

The reaction of an isocyanate with water proceeds in two main stages:

-

Formation of a Carbamic Acid Intermediate: The initial reaction is the nucleophilic addition of water to the isocyanate group, forming an unstable carbamic acid.

-

Decarboxylation and Amine Formation: The carbamic acid rapidly decomposes, eliminating carbon dioxide (CO₂) to yield 2-fluoro-5-(trifluoromethyl)aniline.

-

Urea Byproduct Formation: The newly formed aniline is nucleophilic and can react with a second molecule of the starting isocyanate to form a stable, and often insoluble, diaryl urea.

This reaction sequence not only consumes the valuable reagent but also introduces impurities that can be challenging to remove from the desired product. Furthermore, the generation of CO₂ gas can lead to a dangerous pressure buildup in sealed containers.[4][5]

Caption: Reaction of this compound with water.

A Self-Validating System for Handling and Storage

To mitigate the risks associated with moisture sensitivity, a systematic approach to handling and storage is essential. The following protocols are designed to create a self-validating system, where each step reinforces the exclusion of moisture.

Storage Protocols

Proper storage is the first line of defense against degradation.

-

Inert Atmosphere: Always store this compound under a dry, inert atmosphere such as nitrogen or argon.[6] The headspace of the storage container should be purged with the inert gas before sealing.[6]

-

Container Integrity: Use appropriate containers with tight-fitting seals. For partially used containers, it is best practice to apply a nitrogen head before resealing.[6]

-

Temperature and Environment: Store in a cool, dry, and well-ventilated area, away from incompatible materials.[4] Keep storage areas free from moisture.[4]

Experimental Workflow: Ensuring Anhydrous Conditions

Meticulous technique during experimental setup and execution is critical.

Caption: Recommended workflow for handling moisture-sensitive isocyanates.

Step-by-Step Experimental Protocol:

-